2-(2,5-Diaminophenyl)ethanol sulfate

Vue d'ensemble

Description

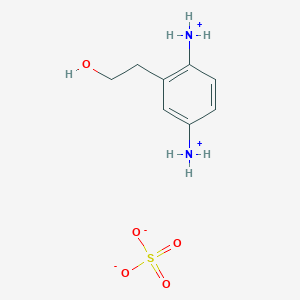

2-(2,5-Diaminophenyl)ethanol sulfate is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a sulfate salt of 2-(2,5-diaminophenyl)ethanol, which is an aromatic amine and alcohol derivative. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate typically involves the reaction of 2,5-diaminophenol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 2,5-diaminophenol with ethylene oxide, followed by the addition of sulfuric acid to form the sulfate salt. The process is optimized for high yield and purity, with stringent quality control measures in place .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine and alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine and alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-(2,5-Diaminophenyl)ethanol sulfate is utilized in a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mécanisme D'action

The mechanism of action of 2-(2,5-Diaminophenyl)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include oxidation-reduction reactions and nucleophilic substitution, which are essential for its biological and chemical effects .

Comparaison Avec Des Composés Similaires

- 2-(4-Aminophenyl)ethanol

- 2-(2-Aminophenyl)ethanol

- 2-(2,5-Dimethylphenyl)ethanol

- 2-(p-Tolyl)ethanol

Comparison: 2-(2,5-Diaminophenyl)ethanol sulfate is unique due to the presence of both amine and alcohol functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of reactions and applications, making it a versatile compound in scientific research.

Activité Biologique

2-(2,5-Diaminophenyl)ethanol sulfate, with the molecular formula C8H12N2O5S and a molecular weight of 250.27 g/mol, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 93841-25-9

- Molecular Structure :

- The compound contains both amine and alcohol functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as both a substrate and an inhibitor in biochemical pathways. Key mechanisms include:

- Oxidation-Reduction Reactions : The compound can participate in redox reactions, influencing cellular processes.

- Nucleophilic Substitution : The hydroxyl group can be replaced by other functional groups, allowing for diverse chemical reactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects : Some investigations have indicated that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

-

Antioxidant Activity Study :

- A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound showed a dose-dependent increase in antioxidant enzyme activity.

Concentration (μM) Superoxide Dismutase Activity (U/mg protein) 0 5.0 50 7.5 100 10.0 -

Cytotoxicity Assessment :

- In a study on human cancer cell lines (e.g., HeLa cells), the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM after 48 hours of treatment.

Cell Line IC50 (µM) HeLa 30 MCF-7 45 -

Antimicrobial Efficacy :

- Research showed that the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL respectively.

Microorganism MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-(4-Aminophenyl)ethanol and 2-(2-Aminophenyl)ethanol, this compound exhibits unique properties due to the presence of dual amine groups which enhance its reactivity and biological efficacy.

| Compound | Key Features |

|---|---|

| This compound | Dual amine groups; antioxidant and cytotoxic properties |

| 2-(4-Aminophenyl)ethanol | Single amine group; limited biological activity |

| 2-(2-Aminophenyl)ethanol | Similar structure; less potent than sulfate variant |

Propriétés

IUPAC Name |

2-(2,5-diaminophenyl)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSLNFWECRRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879808 | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-25-9 | |

| Record name | 2-(2,5-Diaminophenyl)ethanol sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8W90PN89R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.